2-Cloro-5-(clorometil)piridina

Descripción general

Descripción

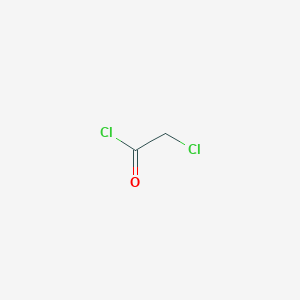

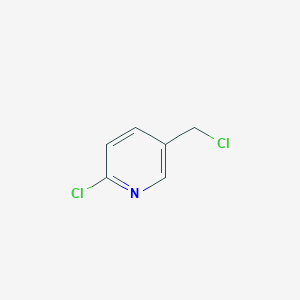

2-Chloro-5-(chloromethyl)pyridine, also known as 2-Chloro-5-pyridin-2-ylmethyl chloride, is an organic compound in the pyridine family. It is a colorless, crystalline solid with a pungent odor. It is used as an intermediate in the production of pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a catalyst in organic synthesis, as a reagent in the synthesis of other compounds, and as a reactant in the synthesis of polymers.

Aplicaciones Científicas De Investigación

Imágenes por Resonancia Magnética (IRM) Agentes de Contraste

Los investigadores han explorado el uso de derivados de 2-Cloro-5-(clorometil)piridina en el desarrollo de agentes de contraste para IRM. Estos agentes mejoran la visibilidad de tejidos o estructuras específicos durante la imagenología. Por ejemplo, la síntesis del complejo de ácido dietilentriaminopentaacético bisamida de Gd³⁺ involucra este compuesto, mejorando potencialmente la precisión diagnóstica en la imagenología médica .

Biología Química y Sondas

La reactividad del compuesto permite el diseño de sondas químicas. Estas sondas interactúan selectivamente con objetivos biológicos específicos, ayudando en el estudio de los procesos celulares. Los investigadores han utilizado sondas basadas en this compound para investigar la actividad enzimática, las interacciones proteína-proteína y las vías de señalización celular.

En resumen, this compound juega un papel fundamental en diversos campos científicos, desde el descubrimiento de fármacos hasta la ciencia de los materiales. Su versatilidad y utilidad sintética continúan inspirando investigaciones y aplicaciones innovadoras . ¡Si necesitas más detalles o tienes alguna otra pregunta, no dudes en preguntar! 😊

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

2-Chloro-5-(chloromethyl)pyridine is primarily used as an intermediate in the synthesis of various pharmaceutical compounds and pesticides . It is a key intermediate in the production of neonicotinoid pesticides such as imidacloprid and acetamiprid . These pesticides target the nicotinic acetylcholine receptors in the nervous system of insects .

Mode of Action

It is known to be a crucial building block in the synthesis of neonicotinoids, which act as agonists to the nicotinic acetylcholine receptors . This interaction disrupts the normal functioning of the nervous system in insects, leading to paralysis and death .

Biochemical Pathways

The neonicotinoids synthesized from it primarily affect the nervous system of insects by binding to their nicotinic acetylcholine receptors .

Pharmacokinetics

It is known to be insoluble in water , which may affect its bioavailability and distribution.

Result of Action

The neonicotinoids synthesized from it can cause paralysis and death in insects by disrupting their nervous system .

Action Environment

The action, efficacy, and stability of 2-Chloro-5-(chloromethyl)pyridine can be influenced by various environmental factors. For instance, its insolubility in water may affect its distribution in the environment. Furthermore, it should be stored under an inert atmosphere at 2-8°C to maintain its stability .

Análisis Bioquímico

Biochemical Properties

It is known that this compound can interact with various enzymes, proteins, and other biomolecules in the context of organic synthesis . The nature of these interactions is largely dependent on the specific biochemical reaction being catalyzed.

Cellular Effects

Given its role in the synthesis of pharmaceutical compounds, it is likely that it influences cell function in some way . This could include impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that this compound is used in the synthesis of various pharmaceutical compounds, suggesting that it may have long-term effects on cellular function .

Dosage Effects in Animal Models

There is currently no available information on the effects of different dosages of 2-Chloro-5-(chloromethyl)pyridine in animal models .

Metabolic Pathways

It is known that this compound is used in the synthesis of various pharmaceutical compounds, suggesting that it may interact with enzymes or cofactors in these pathways .

Transport and Distribution

Given its role in the synthesis of pharmaceutical compounds, it is likely that it interacts with transporters or binding proteins .

Subcellular Localization

Given its role in the synthesis of pharmaceutical compounds, it is likely that it is directed to specific compartments or organelles within the cell .

Propiedades

IUPAC Name |

2-chloro-5-(chloromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2N/c7-3-5-1-2-6(8)9-4-5/h1-2,4H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKCNYHLTRZIINA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1CCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50220498 | |

| Record name | Pyridine, 2-chloro-5-(chloromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50220498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

70258-18-3 | |

| Record name | 2-Chloro-5-(chloromethyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70258-18-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine, 2-chloro-5-(chloromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070258183 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine, 2-chloro-5-(chloromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50220498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyridine, 2-chloro-5-(chloromethyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.108 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the common methods for synthesizing 2-chloro-5-chloromethylpyridine?

A1: Several synthetic routes have been explored for CCMP production:

- Direct Chlorination: This method involves the direct chlorination of 2-chloro-5-methylpyridine using various chlorinating agents like sulfonyl chloride [] or trichloroisocyanuric acid [].

- Cyclization: CCMP can be synthesized by the cyclization reaction of 2-chloro-2-chloromethyl-4-cyanobutyraldehyde with phosphorus oxychloride [] or cyanuric chloride [].

- Multi-step Synthesis via Intermediates: Synthetic routes utilizing intermediates like 5-norbornene-2-carboxaldehyde [] and 2-cyanoethyl-5-norbornene-2-carboxaldehyde [] derived from dicyclopentadiene and acrylic aldehyde have also been reported.

Q2: What are the challenges associated with the traditional production methods of CCMP, and how are researchers addressing them?

A: Traditional methods often involve the use of toxic reagents like chlorine gas and large amounts of solvents, leading to environmental concerns and high production costs. Researchers are exploring greener alternatives, such as using airlift loop reactors [, ] and microchannel reactors [], to enhance reaction efficiency and minimize waste generation. Optimizing reaction conditions and exploring alternative chlorinating agents are also active research areas [, ].

Q3: What role does 2-chloro-5-chloromethylpyridine play in the synthesis of imidacloprid?

A: CCMP is a key starting material in the synthesis of imidacloprid, a widely used neonicotinoid insecticide. It reacts with various intermediates, including ethylenediamine followed by nitroguanidine [] or directly with 2-nitroiminoimidazolidine [], to yield imidacloprid. Research focuses on improving the efficiency and yield of these reactions.

Q4: What is the significance of morpholine in the production of 2-chloro-5-chloromethylpyridine?

A: While morpholine itself is not directly involved in the synthesis of CCMP, research suggests its use as a starting material in a novel route to produce CCMP with high purity and using cost-effective raw materials []. This alternative approach highlights the ongoing efforts to discover more efficient and sustainable CCMP production processes.

Q5: What is the molecular formula and weight of 2-chloro-5-chloromethylpyridine?

A5: The molecular formula of CCMP is C6H5Cl2N, and its molecular weight is 176.03 g/mol.

Q6: How is the structure of 2-chloro-5-chloromethylpyridine confirmed?

A: The structure of CCMP is primarily confirmed using spectroscopic techniques like 1H NMR, 13C NMR [, , ], and mass spectrometry (MS) [, ]. Additionally, elemental analysis helps verify the elemental composition of the synthesized compound [, , ].

Q7: What is the spatial arrangement of atoms in 2-chloro-5-chloromethylpyridine?

A: Single-crystal X-ray diffraction analysis reveals that CCMP molecules are nearly planar []. The molecule consists of a pyridine ring with a chlorine atom substituted at the 2-position and a chloromethyl group (-CH2Cl) at the 5-position. Interestingly, the chlorine atom of the chloromethyl group is positioned above the plane of the pyridine ring, with a Cl-C-C angle of 111.11° [].

Q8: What are the primary applications of 2-chloro-5-chloromethylpyridine?

A8: CCMP serves as a versatile building block in organic synthesis. It's primarily known as a key intermediate in producing various neonicotinoid insecticides, including:

- Imidacloprid [, , , , ]: A widely used systemic insecticide that controls sucking insects.

- Acetamiprid [, , , ]: Another neonicotinoid insecticide effective against a broad spectrum of pests.

- Nitenpyram [, , ]: An insecticide used for controlling sucking pests, particularly in rice cultivation.

- Thiacloprid [, , ]: A neonicotinoid insecticide known for its efficacy against various pests, including aphids and whiteflies.

Q9: Besides pesticides, are there other applications for 2-chloro-5-chloromethylpyridine?

A9: Yes, the versatility of CCMP extends beyond pesticide synthesis. It has found application in developing:

- Pharmaceuticals: Researchers are exploring CCMP derivatives for potential use in various therapeutic areas [, , ].

- Chromene Derivatives: Novel chromene derivatives incorporating the CCMP moiety have demonstrated promising anti-cancer activity against human gastric cancer cells (SGC-7901) [].

- Iridium Organometallic Complexes: CCMP serves as a precursor for synthesizing ligands used in the development of iridium organometallic complexes, which have potential applications in catalysis and other fields [].

Q10: How does the structure of 2-chloro-5-chloromethylpyridine relate to its biological activity?

A: While CCMP itself might not possess potent biological activity, its structure serves as a scaffold for introducing various substituents. The chlorine atoms and the chloromethyl group provide sites for further chemical modifications. These modifications can significantly influence the resulting compound's interactions with biological targets, influencing its potency, selectivity, and overall biological activity [, , ]. Structure-activity relationship (SAR) studies are crucial in understanding these relationships and guiding the design of novel compounds with improved efficacy and safety profiles.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2R,3R,4R,5R,6S)-4,5-dihydroxy-6-[[(1R,3R,4R,5S,8S)-3-[(2R,3S,4R,5R,6S)-5-hydroxy-2-(hydroxymethyl)-6-[[(1R,3S,4R,5S,8S)-3-hydroxy-4-sulfonatooxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-3-sulfonatooxyoxan-4-yl]oxy-4-sulfonatooxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-2-(hydroxymethyl)oxan-3-yl] sulfate](/img/structure/B45962.png)